

CBB1007 Trihydrochloride: A Technical Guide to its Inhibition of Histone Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CBB1007 trihydrochloride	
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Abstract

CBB1007 trihydrochloride is a synthetic, cell-permeable small molecule that has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This enzyme plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, CBB1007 trihydrochloride effectively blocks the demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2), leading to the re-expression of epigenetically silenced genes. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to the action of CBB1007 trihydrochloride on histone demethylation.

Introduction to Histone Demethylation and LSD1

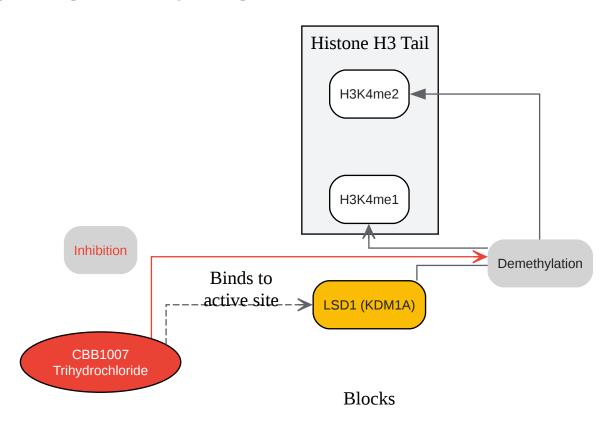
Histone post-translational modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 on lysine 4 (H3K4) is a key activating mark, with its different methylation states (mono-, di-, and tri-methylation) having distinct roles in transcriptional regulation. Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that specifically removes methyl groups from H3K4me1 and H3K4me2. Overexpression of LSD1 has been implicated in various cancers, making it a promising target for therapeutic intervention.



CBB1007 Trihydrochloride: Mechanism of Action

CBB1007 trihydrochloride functions as a reversible and substrate-competitive inhibitor of LSD1[1][2][3]. Its chemical structure, an amidino-guanidinium compound, allows it to effectively compete with the histone H3 substrate for binding to the active site of the LSD1 enzyme. This inhibition prevents the demethylation of H3K4me2 and H3K4me, leading to an accumulation of these activating histone marks.

Signaling Pathway Diagram



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Caption: Mechanism of LSD1 inhibition by CBB1007 trihydrochloride.

Quantitative Data on CBB1007 Trihydrochloride

The inhibitory potency of **CBB1007 trihydrochloride** has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available.



Parameter	Value	Target	Assay Type	Reference
IC50	5.27 μΜ	Human LSD1 (hLSD1)	Enzymatic Assay	[1][3][4][5][6]
Effect on Histone Marks	IC50 ≤ 5 μM	H3K4Me2 and H3K4Me demethylation	Cellular Assay	[2][6]
Gene Activation	IC50 ≤ 3.74 μM	Activation of CHRM4/M4- ArchR and SCN3A genes in F9 cells	Cellular Assay	[2][6]
Cell Growth Inhibition	IC50 ≥ 100 μM	Non-pluripotent cancer or normal somatic cells	Cellular Assay	[2][6]

Experimental Protocols

The evaluation of **CBB1007 trihydrochloride**'s effect on histone demethylation involves several key experimental methodologies.

In Vitro LSD1 Enzymatic Assay

This assay directly measures the inhibitory effect of CBB1007 on the enzymatic activity of purified LSD1.

Objective: To determine the IC50 value of CBB1007 for LSD1.

General Protocol:

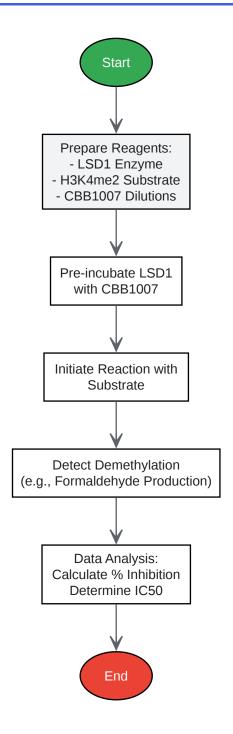
- Enzyme and Substrate Preparation: Recombinant human LSD1 and a synthetic H3K4me2 peptide substrate are prepared in an appropriate assay buffer.
- Inhibitor Preparation: CBB1007 trihydrochloride is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.



- Reaction Incubation: The LSD1 enzyme is pre-incubated with the various concentrations of CBB1007. The reaction is initiated by the addition of the H3K4me2 peptide substrate. The reaction is allowed to proceed for a set time at a controlled temperature.
- Detection: The demethylation reaction produces formaldehyde, which can be quantified using a fluorescent or colorimetric detection reagent. Alternatively, the production of the demethylated peptide can be measured using methods like mass spectrometry or antibodybased detection.
- Data Analysis: The percentage of inhibition at each CBB1007 concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram





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Caption: Workflow for an in vitro LSD1 enzymatic assay.

Western Blot Analysis of Histone Methylation

This technique is used to assess the in-cell effect of CBB1007 on the levels of specific histone methylation marks.



Objective: To determine if CBB1007 treatment leads to an increase in H3K4me1 and H3K4me2 levels in cells.

General Protocol:

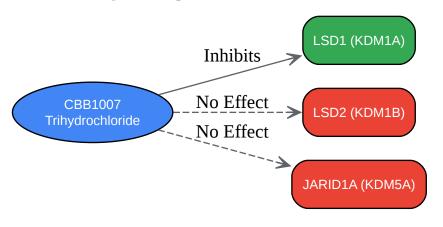
- Cell Culture and Treatment: Cells (e.g., F9 teratocarcinoma cells) are cultured and treated
 with various concentrations of CBB1007 trihydrochloride or a vehicle control for a specific
 duration.
- Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
- Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Analysis: The intensity of the H3K4me1 and H3K4me2 bands is normalized to the total H3 band to determine the relative change in methylation levels upon CBB1007 treatment.

Selectivity Profile

An important characteristic of a targeted inhibitor is its selectivity. **CBB1007 trihydrochloride** has been shown to be selective for LSD1. It exhibits no significant inhibitory activity against the closely related homolog LSD2 or the Jumonji domain-containing histone demethylase JARID1A[2][5][6]. This selectivity is crucial for minimizing off-target effects in a therapeutic context.



Logical Relationship Diagram



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Caption: Selectivity profile of CBB1007 trihydrochloride.

Cellular Effects and Therapeutic Potential

The inhibition of LSD1 by **CBB1007 trihydrochloride** has significant downstream cellular consequences. By increasing the levels of H3K4me1 and H3K4me2, CBB1007 can lead to the reactivation of epigenetically silenced genes[2][6]. This has been demonstrated in F9 teratocarcinoma cells, where treatment with CBB1007 resulted in the activation of the CHRM4 and SCN3A genes.

Furthermore, CBB1007 has been shown to preferentially inhibit the growth of pluripotent tumor cells, such as teratocarcinomas and embryonic carcinomas, with minimal effects on non-pluripotent cancer cells or normal somatic cells[2][6]. This suggests a potential therapeutic window for targeting cancers that are dependent on LSD1 activity for maintaining their undifferentiated and proliferative state.

Conclusion

CBB1007 trihydrochloride is a valuable research tool for studying the role of LSD1 in epigenetic regulation and a promising lead compound for the development of novel anti-cancer therapies. Its well-defined mechanism of action, potent and selective inhibition of LSD1, and demonstrated cellular effects make it a subject of significant interest in the fields of chemical biology and drug discovery. Further investigation into its in vivo efficacy and safety profile will be critical in advancing its potential clinical applications.



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- To cite this document: BenchChem. [CBB1007 Trihydrochloride: A Technical Guide to its Inhibition of Histone Demethylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149966#cbb1007-trihydrochloride-s-effect-on-histone-demethylation]

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